molecular formula C3H5F B1294484 3-Fluoropropene CAS No. 818-92-8

3-Fluoropropene

Cat. No. B1294484
CAS RN: 818-92-8
M. Wt: 60.07 g/mol
InChI Key: QCMKXHXKNIOBBC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The 3-Fluoropropene molecule contains a total of 8 bonds. There are 3 non-H bonds, 1 multiple bond, and 1 double bond . The 2D chemical structure image of 3-Fluoropropene is also called the skeletal formula, which is the standard notation for organic molecules .

Scientific Research Applications

Defluorinative Functionalization

Allyl fluoride plays a significant role in defluorinative functionalization . This process involves the distinctive fluorine effect of organofluorides, which has led to rapid development in this field . A notable application is the four-component defluorinative reaction of allylic fluorides, amidines, and Cs2CO3 for the convenient synthesis of valuable pyrimidine-containing amidino carbamates under transition-metal-free conditions .

Synthesis of Pyrimidine-Containing Amidino Carbamates

The synthetic linchpin for realizing the multi-bonding tandem protocol relied on the directed function of the α-positioned hydroxyl group and the activating effect of the perfluoroalkyl substituent in allylic fluorides . Moreover, cesium carbonate served as a green carbonyl equivalent for formal CO capture .

Allylic Fluorination of Styrenes

Allyl fluoride is used in the allylic fluorination of styrenes, a class of organic molecules . This interaction pathway demonstrates remarkable efficiency in yielding allylic fluoride products . The proposed mechanism for this transformation involves a sequential process .

Synthesis of Organofluorine Compounds

Allylic fluorination reactions hold significant importance in the realm of synthesizing organofluorine compounds . The specific focus lies on comprehending the interaction mechanisms when styrenes come in contact with an electrophilic fluorinating reagent known as Selectfluor .

Optimization of Reaction Conditions

The insights garnered from the study of allylic fluorination reactions provide pivotal guidance for the optimization of reaction conditions, facilitating the fine-tuning of experimental setups .

Design of More Efficient and Selective Allylic Fluorination Reactions

The elucidated mechanism serves as a platform for the design of even more efficient and selective allylic fluorination reactions . This contributes to the broader advancement of organofluorine compound synthesis and allied fields .

properties

IUPAC Name

3-fluoroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F/c1-2-3-4/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMKXHXKNIOBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20231374
Record name 3-Fluoropropene
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Molecular Weight

60.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropropene

CAS RN

818-92-8
Record name Allyl fluoride
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Record name 3-Fluoropropene
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Record name 3-Fluoropropene
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Record name 3-fluoropropene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of allyl fluoride?

A1: Allyl fluoride, also known as 3-fluoropropene, has the molecular formula C3H5F and a molecular weight of 60.07 g/mol.

Q2: Is there any spectroscopic data available for allyl fluoride?

A2: Yes, various spectroscopic studies have been conducted on allyl fluoride. Researchers have investigated its infrared (IR) [, , , , , , , ], Raman [, , ], microwave [, , , ], and electron paramagnetic resonance (EPR) [] spectra. These studies provide valuable insights into its structure, bonding, and conformational properties.

Q3: What are the key structural features of allyl fluoride revealed by these spectroscopic studies?

A3: Spectroscopic analysis confirms the presence of a C=C double bond and a C-F single bond in the molecule [, , ]. Additionally, these studies reveal that allyl fluoride exists as two different conformers, cis and gauche, arising from the rotation around the C-C single bond [, , , , , , , ]. The cis conformer, where the fluorine atom is closer to the double bond, is found to be more stable than the gauche conformer [, , , , , ].

Q4: What is the energy difference between the cis and gauche conformers of allyl fluoride?

A4: Experimental studies using various techniques, including IR, Raman, and microwave spectroscopy, have determined the enthalpy difference between the cis and gauche conformers to range from 58 to 263 cm-1, depending on the method and phase [, , , , ].

Q5: Can computational chemistry accurately predict this energy difference?

A5: While initial ab initio calculations struggled to accurately predict the relative stability of the two conformers [], higher-level calculations using larger basis sets and considering electron correlation have successfully reproduced the experimental trend, showing the cis conformer to be more stable [, ].

Q6: What factors contribute to the higher stability of the cis conformer?

A6: The higher stability of the cis conformer is attributed to a combination of factors, including steric interactions and electronic effects [, ]. Computational studies, particularly natural bond orbital (NBO) analysis, suggest that C2-C3 vicinal hyperconjugation plays a significant role in stabilizing the cis conformer [].

Q7: How does allyl fluoride react in the presence of a radical initiator?

A7: Allyl fluoride can be polymerized with various monomers like vinyl chloride and vinyl acetate using free radical initiators []. This polymerization behavior resembles that of propylene, suggesting the involvement of the allylic group in the polymerization process.

Q8: Are there any catalytic applications of allyl fluoride?

A8: Recent research highlights the potential of allyl fluoride as a versatile building block in organic synthesis, particularly in transition-metal-catalyzed reactions [, , , , ]. The unique reactivity of the allylic C-F bond, activated by silicon or palladium catalysts, allows for the development of innovative transformations.

Q9: Can you provide specific examples of these catalytic applications?

A9: Allyl fluorides have been successfully employed in enantioselective allylic trifluoromethylation reactions using palladium catalysts and chiral ligands [, ]. They also serve as efficient substrates in regio- and stereoretentive fluorination reactions catalyzed by iridium complexes [, ].

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